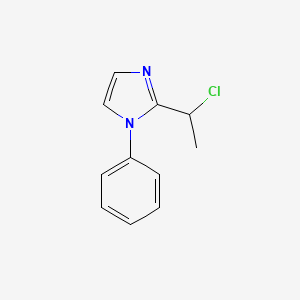

2-(1-chloroethyl)-1-phenyl-1H-imidazole

Description

Fundamental Principles of Imidazole (B134444) Heterocyclic Systems

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-relationship. Its structure is characterized by a planar, unsaturated ring with the molecular formula C₃H₄N₂. The aromaticity of the imidazole ring, conferred by a sextet of delocalized π-electrons, is a key factor in its stability and chemical behavior.

One of the most defining features of the imidazole system is its amphoteric nature; it can function as both a weak acid and a weak base. The pyrrole-like nitrogen (N-1) can be deprotonated by a strong base, while the pyridine-like nitrogen (N-3) possesses a lone pair of electrons that can readily accept a proton. This dual reactivity is fundamental to its role in many chemical and biological processes. Furthermore, imidazole exhibits two equivalent tautomeric forms, as the proton on the N-1 nitrogen can readily shift to the N-3 nitrogen. The molecule is also highly polar, which contributes to its solubility in polar solvents.

Strategic Importance of Substituted Imidazoles in Contemporary Chemical Research

The versatility of the imidazole core has made its substituted derivatives strategically important in modern chemical research. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is a significant focus, as the position and nature of substituents dramatically influence the molecule's properties and applications.

Substituted imidazoles are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceuticals. They are found in a wide range of drugs, including antifungal agents, anticancer therapeutics, and anti-inflammatory compounds. researchgate.net The imidazole moiety often plays a crucial role in the mechanism of action of these drugs, frequently by coordinating with metal ions in enzyme active sites. Beyond pharmaceuticals, substituted imidazoles are integral to the development of agrochemicals, functional materials, dyes for solar cells, and as catalysts in organic synthesis. google.com The incorporation of the imidazole nucleus is a widely used strategy in drug discovery due to the favorable pharmacokinetic properties it can impart to a lead molecule. uni.lursc.org

Overview of 2-(1-Chloroethyl)-1-phenyl-1H-imidazole within the Scope of Imidazole Derivatives

Within the extensive family of imidazole derivatives is the specific compound this compound. This molecule features a phenyl group attached to the N-1 position and a 1-chloroethyl substituent at the C-2 position of the imidazole ring. The presence of these specific substituents defines its chemical character and potential reactivity.

Basic identification and predicted physicochemical properties for the hydrochloride salt of the compound are available through chemical databases.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Monoisotopic Mass | 206.06108 Da |

| XlogP | 2.5 |

| Predicted Collision Cross Section (CCS) Values (Ų) | |

| [M+H]⁺ | 143.2 |

| [M+Na]⁺ | 152.4 |

| [M-H]⁻ | 147.2 |

| Data sourced from PubChem CID 119031210. |

The synthesis of such a molecule would likely involve multi-step synthetic pathways common in imidazole chemistry. A plausible, though not experimentally verified, route could involve the initial synthesis of 1-phenyl-1H-imidazole followed by the introduction of the 2-(1-chloroethyl) group. The synthesis of N-arylated imidazoles is a significant area of research, with various methods developed for creating the C-N bond. Subsequent substitution at the C-2 position is also a common strategy for functionalizing the imidazole core.

The study of specific derivatives like this compound is crucial for expanding the chemical space of imidazole compounds and uncovering new potential applications in science and technology.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-(1-chloroethyl)-1-phenylimidazole |

InChI |

InChI=1S/C11H11ClN2/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

VAXNEPSYIIJPQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 1 Chloroethyl 1 Phenyl 1h Imidazole

Elucidation of Reaction Pathways Involving the Chloroethyl Substituent

The 1-chloroethyl group at the C-2 position is a primary site of chemical reactivity, primarily undergoing nucleophilic substitution and intramolecular cyclization reactions.

The carbon-chlorine bond in the 1-chloroethyl substituent is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The substitution can proceed through several mechanisms, with the predominant pathway influenced by the reaction conditions, the nature of the nucleophile, and the solvent.

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom as the chloride leaving group departs. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism begins with the slow departure of the chloride ion to form a secondary carbocation intermediate. This cation is resonance-stabilized by the adjacent imidazole (B134444) ring. In the second step, the carbocation is rapidly attacked by a nucleophile. SN1 reactions are favored by polar protic solvents, which stabilize both the leaving group and the carbocation intermediate, and by weaker nucleophiles. This pathway typically results in a racemic mixture of products if the starting material is chiral.

SNi (Substitution Nucleophilic internal): This less common mechanism involves the leaving group becoming part of the nucleophile, often seen when converting the corresponding alcohol to the chloride using thionyl chloride.

| Mechanism | Favored by Nucleophile Type | Favored by Solvent Type | Stereochemical Outcome |

|---|---|---|---|

| SN1 | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | Racemization |

| SN2 | Strong (e.g., CN⁻, I⁻, RS⁻) | Polar Aprotic (e.g., Acetone, DMF) | Inversion of Configuration |

The structure of 2-(1-chloroethyl)-1-phenyl-1H-imidazole is conducive to intramolecular reactions. The lone pair of electrons on the N-3 atom of the imidazole ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This process, known as intramolecular cyclization, leads to the formation of a fused bicyclic system. nih.gov

This type of reaction typically results in the formation of a dihydroimidazo[2,1-b]imidazolium salt. The reaction is often facilitated by a non-nucleophilic base, which can promote the cyclization without competing as an external nucleophile. Such cyclizations are significant as they can lock the molecule into a more rigid conformation and are a key step in the synthesis of various heterocyclic frameworks. ulaval.canih.gov

Reactivity of the Imidazole Nucleus

The imidazole ring is an aromatic heterocycle with a high electron density, making it reactive towards electrophiles. pearson.com

The imidazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). total-synthesis.comlibretexts.org The presence of two nitrogen atoms significantly activates the ring towards electrophilic attack. nih.gov In 1-substituted imidazoles, the preferred site of substitution is typically the C-5 position, followed by the C-4 position. The C-2 position is the least reactive due to the electronic influence of the adjacent nitrogen atoms and, in this specific molecule, significant steric hindrance from the existing substituents.

The N-1 phenyl group has a deactivating inductive effect on the imidazole ring but does not prevent substitution. Common EAS reactions include nitration, halogenation, and sulfonation, which would be expected to yield primarily the 5-substituted product. lkouniv.ac.in

| Reaction | Typical Reagents | Expected Major Product Position |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro |

| Bromination | Br₂ / FeBr₃ | 5-Bromo |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid |

N-1 Position: The nitrogen at position 1 is part of the aromatic system and is substituted with a phenyl group. This bond is generally stable, and further reactions at this position, such as alkylation, are not feasible without cleavage of the N-phenyl bond, which would require harsh conditions.

C-2 Position: The C-2 position is already substituted. However, the proton on the C-2 carbon of related imidazole compounds can be abstracted by a strong base to form an ylide or a nucleophilic carbene. While the 1-chloroethyl group is not a simple proton, reactivity involving this position could be initiated by a base, potentially leading to elimination or rearrangement reactions under specific conditions. researchgate.net

Stereochemical Aspects of Chloroethyl Imidazole Reactions

The carbon atom in the chloroethyl group that is directly attached to the imidazole ring (Cα) is a stereocenter. Consequently, reactions involving this center have important stereochemical implications.

As discussed, the stereochemical outcome of a nucleophilic substitution reaction at this center is mechanism-dependent.

An SN2 reaction will proceed with a predictable inversion of the three-dimensional arrangement of the groups around the chiral carbon. If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.

An SN1 reaction , proceeding through a planar carbocation intermediate, allows the nucleophile to attack from either face. This leads to the formation of both enantiomers, resulting in a racemic or near-racemic product.

The choice of reaction conditions is therefore critical if stereochemical control of the product is desired.

| Reaction Mechanism | Intermediate | Product Stereochemistry (from single enantiomer) |

|---|---|---|

| SN1 | Planar Carbocation | Racemic Mixture (Loss of optical activity) |

| SN2 | Pentacoordinate Transition State | Inversion of Configuration (e.g., R → S) |

Spectroscopic and Advanced Characterization of 2 1 Chloroethyl 1 Phenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei, providing detailed information about the molecular structure, connectivity, and dynamics of 2-(1-chloroethyl)-1-phenyl-1H-imidazole.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer a preliminary yet detailed map of the electronic environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the phenyl group, and the chloroethyl substituent. The protons on the imidazole ring typically appear as doublets in the aromatic region. The phenyl protons will present as a complex multiplet, while the chloroethyl group will show a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The precise chemical shifts are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the phenyl group and the chloroethyl substituent will likely shift the imidazole proton signals downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show distinct peaks for the two carbons of the imidazole ring, the six carbons of the phenyl ring (with some overlap depending on symmetry), and the two carbons of the chloroethyl group. The carbon atom attached to the chlorine (C-Cl) will be significantly deshielded, appearing at a characteristic downfield shift. Similarly, the carbons of the imidazole ring will have chemical shifts indicative of their heterocyclic aromatic nature. In some cases, due to fast tautomerization in imidazole derivatives, certain carbon signals from the imidazole ring may be difficult to register in solution-state NMR.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Imidazole H-4/H-5 | 7.10 - 7.30 | 120.0 - 130.0 | d |

| Imidazole H-5/H-4 | 7.40 - 7.60 | 120.0 - 130.0 | d |

| Phenyl H (ortho, meta, para) | 7.30 - 7.80 | 125.0 - 140.0 | m |

| -CH(Cl)- | 5.00 - 5.50 | 50.0 - 60.0 | q |

| -CH₃ | 1.80 - 2.10 | 20.0 - 25.0 | d |

| Imidazole C-2 | - | 145.0 - 155.0 | - |

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

To establish the precise connectivity of atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would confirm the coupling between the methine and methyl protons of the chloroethyl group and the through-bond connectivities between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methine proton signal to the C-Cl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-N stretching of the imidazole ring will also be present in the fingerprint region. The C-H bending vibrations of the aromatic rings will be observed as well. A key feature would be the C-Cl stretching vibration from the chloroethyl group, typically found in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to probe the vibrational modes. Non-polar bonds, such as the C-C bonds of the phenyl ring, often produce strong signals in Raman spectra. The symmetric stretching of the imidazole ring is also expected to be Raman active.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C/C=N Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₁₁H₁₁ClN₂), the monoisotopic mass is predicted to be approximately 206.0611 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M+), with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of a chlorine radical (Cl•), the loss of HCl, or cleavage of the ethyl group. The stability of the resulting fragments, such as the phenylimidazole cation, would influence the observed fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+ | 206.0611 | Molecular Ion |

| [M+2]+ | 208.0581 | Isotope Peak due to ³⁷Cl |

| [M-Cl]+ | 171.0866 | Loss of Chlorine |

| [M-HCl]+ | 170.0790 | Loss of Hydrogen Chloride |

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing. These can include van der Waals forces, and potentially weak C-H···N or C-H···π hydrogen bonds, which would influence the macroscopic properties of the solid material.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies on 2 1 Chloroethyl 1 Phenyl 1h Imidazole

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to elucidating the electronic characteristics of 2-(1-chloroethyl)-1-phenyl-1H-imidazole. These computational tools allow for a detailed description of electron distribution and molecular orbitals, which are central to the molecule's chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely utilized computational method for investigating the electronic structure of molecules like this compound. DFT calculations are employed to determine the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical stability and reactivity. A larger gap generally implies greater stability. For this compound, the HOMO is typically localized on the electron-rich phenyl and imidazole (B134444) rings, whereas the LUMO may be distributed across the imidazole ring and the chloroethyl group, indicating potential sites for nucleophilic and electrophilic attack, respectively.

DFT also enables the calculation of various electronic properties such as ionization potential and electron affinity, as well as reactivity descriptors like Fukui functions and electrostatic potential maps, which highlight the regions of the molecule most susceptible to chemical reactions.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | Value (eV) | Electron-donating ability |

| LUMO Energy | Value (eV) | Electron-accepting ability |

| HOMO-LUMO Gap | Value (eV) | Chemical stability and reactivity |

| Dipole Moment | Value (Debye) | Polarity and intermolecular interactions |

| Ionization Potential | Value (eV) | Energy required to remove an electron |

| Electron Affinity | Value (eV) | Energy released upon gaining an electron |

Note: Specific values are dependent on the chosen DFT functional and basis set.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl ring to the imidazole ring and the chloroethyl group to the imidazole ring. This rotation gives rise to a variety of conformers, each with a distinct energy.

Computational methods are used to perform a systematic scan of the potential energy surface by rotating these bonds. This process identifies the stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers are calculated to determine their populations at a given temperature. The results of this energetic profiling are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions and reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling the reaction pathways of this compound. A significant reaction for this compound is dehydrochlorination, which results in the formation of a vinyl-imidazole derivative. Theoretical modeling of this reaction involves identifying the reactant, product, and, most importantly, the transition state structure.

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state, the activation energy for the reaction can be determined. This value is essential for understanding the reaction kinetics and predicting the reaction rate. These computational insights provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Intermolecular Interactions and Self-Assembly Prediction

The way this compound molecules interact with each other governs their solid-state properties and crystal packing. Computational techniques can be used to study a range of non-covalent interactions, including hydrogen bonding (if applicable), π-π stacking between the phenyl and imidazole rings, and van der Waals forces.

Methods like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts in the crystal lattice. By understanding the nature and strength of these interactions, it is possible to predict how individual molecules will self-assemble into larger, ordered structures. This predictive capability is vital for materials science applications where controlling the molecular arrangement is key to achieving desired properties.

Spectroscopic Property Prediction and Validation

Computational methods allow for the prediction of various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These theoretical spectra are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Vibrational Spectroscopy: The simulation of infrared (IR) and Raman spectra helps in the identification of characteristic vibrational modes associated with specific functional groups within the molecule. This aids in the interpretation of experimental vibrational spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption maxima in the UV-Visible spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Information Gained |

| ¹H NMR | Chemical Shifts (ppm) | Proton environment and structural connectivity |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton and chemical environment |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Functional groups and vibrational modes |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Molecular vibrations and symmetry |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max, nm) | Electronic transitions and conjugation |

Note: Predicted values serve as a guide and are typically compared with experimental results for confirmation.

Advanced Applications in Materials Science and Organic Synthesis

Role of Imidazole (B134444) Derivatives as Ligands in Catalytic Systems

Imidazole derivatives are central to modern catalysis, most notably as precursors to N-heterocyclic carbenes (NHCs), which have emerged as a dominant class of ligands in organometallic chemistry. These ligands are known for forming robust bonds with metals and offering extensive steric and electronic tunability.

Design Principles for N-Heterocyclic Carbene (NHC) Ligands and Related Imidazole Derivatives

The design of effective NHC ligands hinges on the strategic selection of substituents on the imidazole core, which dictates the ligand's steric and electronic properties and, consequently, the catalytic activity of its metal complexes. For an NHC derived from 2-(1-chloroethyl)-1-phenyl-1H-imidazole, the key structural features—the N-phenyl group and the C2-(1-chloroethyl) group—play distinct and crucial roles.

N-Aryl Substituents : The N-phenyl group provides significant steric bulk around the metal center. This bulk can be advantageous in catalysis, influencing selectivity and stabilizing highly reactive, low-coordinate metal species. Electronically, N-aryl groups can modulate the electron-donating ability of the carbene. The formation of the Breslow intermediate, a key step in many NHC-catalyzed reactions, can be rendered irreversible when bulky N-aryl groups are present on the NHC.

C2-Alkyl Halide Substituents : The 2-(1-chloroethyl) group introduces a reactive functional handle directly onto the ligand backbone. This allows for post-synthetic modification, enabling the ligand to be tethered to polymers or surfaces. Furthermore, the chloroethyl moiety can participate in hemilabile coordination, where the chlorine atom can weakly interact with the metal center, potentially influencing the catalytic cycle before being displaced by a substrate.

Deprotonation of the corresponding imidazolium salt yields the NHC, which serves as a powerful σ-donating ligand. The presence of the chloroethyl group offers a site for further chemical transformation, making the parent molecule a versatile precursor for a library of tailored ligands.

Homogeneous and Heterogeneous Catalytic Applications in Organic Transformations

The synergy between homogeneous and heterogeneous catalysis aims to combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid-supported systems. Imidazole-based ligands derived from this compound are well-suited for applications in both domains.

Homogeneous Catalysis: NHC-metal complexes are renowned for their efficacy in a wide range of cross-coupling reactions. Palladium complexes bearing N-aryl NHC ligands, for instance, are effective catalysts for Suzuki and Sonogashira reactions. Gold(I)-NHC complexes catalyze the hydration of alkynes under acid-free conditions. The electronic properties conferred by the N-phenyl group make NHCs derived from the title compound promising candidates for such transformations.

Heterogeneous Catalysis: A significant advantage of the 2-(1-chloroethyl) group is its potential for immobilization. The reactive C-Cl bond allows the ligand precursor to be covalently grafted onto solid supports like polymers, silica, or metal-organic frameworks (MOFs). This strategy transforms a homogeneous catalyst into a heterogeneous one, facilitating catalyst separation and reuse. This approach combines the high catalytic activity associated with the NHC-metal center with the practical benefits of a solid-phase system.

| Catalytic System | Catalyst Type | Potential Application | Key Feature of Ligand |

| Homogeneous | Pd-NHC Complex | Suzuki, Sonogashira Cross-Coupling | N-phenyl group influences electronics and sterics. |

| Homogeneous | Au(I)-NHC Complex | Alkyne Hydration | Strong σ-donation from NHC stabilizes metal center. |

| Heterogeneous | Immobilized Pd-NHC | Flow Chemistry, Catalyst Recycling | Chloroethyl group allows covalent attachment to solid support. |

Development of Imidazole-Based Functional Materials

The imidazole ring is a privileged structure not only in catalysis but also in materials science. Its unique electronic properties, thermal stability, and capacity for functionalization make it an ideal component for optoelectronic devices, functional polymers, and ionic liquids.

Optoelectronic and Photophysical Properties of Substituted Imidazoles

Substituted imidazoles can exhibit significant fluorescence, with their emission properties being highly dependent on the nature and position of substituents. The incorporation of aromatic groups, such as the phenyl ring at the N1 position and potentially at C2, can create extended π-conjugated systems capable of strong light absorption and emission.

Research on related imidazole-fused heterocycles has shown that such compounds can exhibit large Stokes shifts, high fluorescence quantum yields (up to 64%), and long fluorescence lifetimes (up to 7.35 ns), making them promising for applications in materials chemistry. The photophysical properties are also sensitive to the surrounding environment; for example, some synthetic fluorescent imidazoles display pH-dependent light emission due to phenomena like excited-state proton transfer (ESPT). Theoretical studies on similar 2-phenyl-phenanthroimidazole derivatives have been used to analyze solvatochromism and changes in photophysical properties upon conjugation to biomolecules, highlighting their potential as fluorescent markers.

| Compound | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| 3-phenylimidazo[1,5-a]pyridine | 4697 - 12784 | 0.04 - 0.64 | 1.76 - 7.35 |

| 2-phenyl-1H-benzo[d]imidazole | Data varies with solvent | 0.04 - 0.64 | 1.76 - 7.35 |

| Data derived from studies on analogous imidazole-fused systems. |

Polymer Chemistry and Ionic Liquid Formulations

The imidazole core is a foundational component for a major class of ionic liquids (ILs) and their polymerized counterparts (PILs). The properties of these materials, such as melting point, viscosity, and thermal stability, can be precisely tuned by modifying the substituents on the imidazolium cation.

The compound this compound is an ideal precursor for creating functional polymers and ionic liquids. The nitrogen atom not substituted with the phenyl group can be alkylated, and the chloroethyl group provides a reactive site for polymerization or further functionalization.

Ionic Liquids: Alkylation of the second nitrogen atom of the imidazole ring would convert the molecule into a substituted imidazolium salt. The presence of the chloroethyl group offers a site for introducing further functionality or for creating task-specific ionic liquids.

Polymerizable Ionic Liquids (PILs): The chloroethyl group is a key feature for polymerization. It can act as an initiator or be converted into a polymerizable group, such as a methacrylate or vinyl group. Polymers derived from such ionic liquid monomers combine the intrinsic properties of ILs (e.g., ionic conductivity, thermal stability) with the mechanical stability and processability of polymers. These materials are actively researched for applications as solid-state electrolytes in batteries, ion-exchange membranes, and electromechanical actuators. Imidazole-functionalized polymers have also been investigated for biomedical applications such as nucleic acid transfection.

Advanced Synthetic Building Blocks for Complex Chemical Architectures

Functionalized heterocyclic compounds are invaluable as intermediates in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The structural motif of this compound, containing multiple reactive sites and a stable aromatic core, positions it as a versatile synthetic building block.

The primary site for synthetic elaboration is the secondary alkyl chloride of the chloroethyl group. This electrophilic center is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, azides, and alkoxides. This reactivity allows for the straightforward introduction of diverse functional groups and the construction of more elaborate molecular frameworks. For example, similar chloroethyl-imidazole derivatives have been used as intermediates in the synthesis of complex, multi-heterocyclic structures.

Furthermore, the phenyl-imidazole core is a common scaffold in pharmacologically active compounds. By leveraging the reactivity of the chloroethyl group, this building block can be incorporated into larger molecules designed to interact with biological targets. One-pot, multi-component reactions are often employed to construct complex benzimidazole and triazole-containing hybrid molecules, demonstrating the power of using functionalized heterocyclic precursors in modern synthetic strategies. The ability to generate aryl radicals from aryl halides using NHC organocatalysis further expands the synthetic utility of such precursors in forming complex C-C and C-H acylation products.

Precursor Role in Constructing Diverse Heterocyclic Scaffolds

Without specific examples from the scientific literature, it is not possible to detail the reactions and transformations that this compound might undergo to form other heterocyclic systems. The chloroethyl group at the 2-position could theoretically serve as a reactive handle for various nucleophilic substitution or elimination reactions, potentially leading to the formation of fused or linked heterocyclic structures. However, without experimental evidence, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Utility in Target-Oriented Synthesis

Similarly, the absence of published research means there are no documented instances of this compound being employed as a key building block in the synthesis of specific, complex target molecules such as natural products or pharmaceuticals. Target-oriented synthesis relies on the strategic use of well-characterized starting materials and intermediates to achieve the efficient construction of a desired molecular structure. The lack of data on the reactivity and synthetic applications of this particular compound precludes any meaningful analysis of its utility in this context.

Q & A

Q. What are the optimized synthetic routes for 2-(1-chloroethyl)-1-phenyl-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted imidazole derivatives often involves multi-step reactions. For example, similar compounds like 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized via condensation of o-phenylenediamine with aldehydes under acidic conditions, followed by chlorination at the ethyl group using reagents like thionyl chloride (SOCl₂) or 1-chloroethyl chloroformate (CAS 50893-53-3) . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) facilitate cyclization, while bases (e.g., K₂CO₃) improve nucleophilic substitution during chlorination .

- Temperature : Chlorination typically requires reflux conditions (80–100°C) to achieve >70% yield .

Q. How can spectroscopic and computational methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the chloroethyl group (δ ~4.5 ppm for CH₂Cl in ¹H NMR; δ ~45 ppm for Cl-C in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm for phenyl groups) .

- IR Spectroscopy : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 221.05 for C₁₁H₁₁ClN₂) .

- Computational Validation : Density Functional Theory (DFT) calculations match experimental bond lengths and angles with theoretical models (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the binding affinity of this compound to EGFR kinase?

Methodological Answer:

- Target Selection : Use crystal structures of EGFR kinase (PDB ID: 1M17) for docking studies .

- Docking Software : AutoDock Vina or Schrödinger Suite can assess binding poses. The chloroethyl group may occupy hydrophobic pockets, while the phenyl ring participates in π-π stacking with tyrosine residues (e.g., Tyr-869) .

- Binding Energy Analysis : Compounds with ΔG < -8 kcal/mol (e.g., similar imidazole derivatives) show strong inhibitory activity .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

Q. What strategies are used to analyze ADMET properties and toxicity risks of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME and ProTox-II predict:

- Experimental Validation :

Q. How does substituent variation on the imidazole ring influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance electrophilicity, improving kinase inhibition (e.g., 2-CF₃ analogs show 10-fold higher EGFR affinity) .

- Hydrophobic Substituents : Bulky groups (e.g., biphenyl) improve membrane permeability but may reduce solubility .

- Positional Effects : Chlorine at the 1-position (vs. 2-position) increases metabolic stability in microsomal assays .

- Synthetic Diversification : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 4,5-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.